Nandrolone decanoate

Vue d'ensemble

Description

Le décanoate de nandrolone, communément appelé par son nom de marque Deca-Durabolin, est un stéroïde anabolisant et androgène synthétique. Il est principalement utilisé dans le traitement des anémies, des syndromes de fonte musculaire et de l'ostéoporose chez les femmes ménopausées . Ce composé est administré par injection intramusculaire ou sous-cutanée et est connu pour ses effets anabolisants importants et ses effets androgènes relativement faibles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le décanoate de nandrolone est synthétisé par estérification de la nandrolone avec l'acide décanoïque. Le processus implique généralement les étapes suivantes :

Synthèse de la nandrolone : La nandrolone est synthétisée à partir de l'estrone ou de la testostérone par une série de réactions chimiques, notamment la réduction et l'oxydation.

Méthodes de production industrielle

La production industrielle du décanoate de nandrolone implique des processus d'estérification à grande échelle dans des conditions contrôlées afin de garantir une grande pureté et un rendement élevé. Le processus est optimisé pour l'efficacité et la rentabilité, utilisant souvent des techniques avancées telles que les réacteurs à écoulement continu.

Analyse Des Réactions Chimiques

Types de réactions

Le décanoate de nandrolone subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester dans le décanoate de nandrolone peut être hydrolysée pour produire de la nandrolone et de l'acide décanoïque.

Réduction : Le décanoate de nandrolone peut être réduit pour former la 5α-dihydronandrolone.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, utilisant souvent l'acide chlorhydrique ou l'hydroxyde de sodium.

Réduction : Hydrogénation catalytique utilisant des catalyseurs de palladium ou de platine.

Oxydation : Agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.

Principaux produits

Hydrolyse : Nandrolone et acide décanoïque.

Réduction : 5α-dihydronandrolone.

Oxydation : 19-norandrosterone et 19-norétiochollanolone.

Applications de la recherche scientifique

Le décanoate de nandrolone a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des stéroïdes.

Biologie : Investigué pour ses effets sur la croissance musculaire, la densité osseuse et l'érythropoïèse.

Industrie : Employé dans le développement de médicaments dopants et de thérapies hormonales substitutives.

Mécanisme d'action

Le décanoate de nandrolone exerce ses effets en se liant aux récepteurs des androgènes dans divers tissus. Cette liaison active le récepteur des androgènes, ce qui entraîne des modifications de l'expression génique qui favorisent les effets anabolisants tels que l'augmentation de la synthèse des protéines et la rétention d'azote dans les muscles. Le composé a également une activité progestative, ce qui contribue à ses effets thérapeutiques dans le traitement de l'anémie et de l'ostéoporose .

Applications De Recherche Scientifique

Nandrolone decanoate is a synthetic anabolic steroid with various clinical applications, including the treatment of anemia, muscle wasting diseases, and joint pain . It is a derivative of 19-nortestosterone, maximizing anabolic effects while minimizing androgenic ones .

Scientific Research Applications

Clinical Use: this compound has applications in treating burns, post-radiation therapy, post-surgery recovery, trauma, and different forms of anemia . It is also used in treating chronic kidney disease and osteoporosis in postmenopausal women .

HIV/AIDS: this compound therapy may be safe and beneficial in reversing weight loss and lean tissue loss in women with HIV infection . In a randomized, double-blind, placebo-controlled study, HIV-infected women with weight loss received 100 mg of this compound or a placebo every other week for 12 weeks, followed by open-label therapy for 12 weeks . The results showed significant increases in lean body mass (LBM) and weight compared to the placebo group .

Muscle Growth and Joint Healing: Nandrolone has been studied for its potential role in joint healing and muscle growth . It stimulates the formation of extra-osseous collagen and soft tissue . Additionally, this compound relieves joint pain in hypogonadal men .

Cancer Treatment: Nandrolone has shown therapeutic applications in cancer treatment, particularly in fighting neoplastic cachexia and anemia associated with leukemia . It can also impair the expression of key enzymes for steroid biosynthesis, producing anti-proliferative effects similar to androgen receptor inhibitors in prostate and breast cancers .

Other Applications: Nandrolone has been investigated for treating osteoporosis, increasing gastrointestinal and renal tubular absorption of calcium, and decreasing bone reabsorption . It has also shown promise in treating sarcopenic states commonly observed in advanced chronic obstructive pulmonary disease (COPD) and end-stage renal disease (ESRD) .

Preclinical Studies

Achilles Tendons: A study on Wistar rats examined the impact of anabolic androgenic steroids on Achilles tendons . The results indicated that anabolic steroids could reverse the beneficial effects of exercise, leading to inferior maximal stress values and collagen dysplasia .

Central Nervous System: Studies on rats showed that chronic treatment with this compound (ND) changes GABAergic transmission in neural circuits . Nandrolone treatment also decreased circulating corticosterone (CORT) levels, suggesting that it could impair CORT adrenal release by acting on the gene transcription of enzymes involved in CORT synthesis .

Glucose Uptake: Nandrolone, but not testosterone, enhanced insulin-independent glucose uptake, suggesting its potential in contraception .

Stem Cell-Like Phenotype: Nandrolone induces a stem cell-like phenotype in human mesenchymal stromal cells (hMSCs), as evidenced by increased expression of stemness markers, elevated ROS production, and changes in metabolic pathways .

Data Table

Case Studies

While specific detailed case studies were not available in the search results, the following points can be inferred:

- HIV/AIDS: A study involving 38 HIV-infected women with weight loss showed that this compound led to significant gains in weight and lean body mass over a 12-week period .

- Hypogonadal Men: this compound has demonstrated favorable effects on joint pain in hypogonadal men .

- Anemia: this compound is used to treat anemia in patients with chronic renal failure .

- Illicit Use: A case report mentioned an Indian woman who was prescribed this compound injections by an unqualified medical practitioner for non-specified reasons .

Mécanisme D'action

Nandrolone decanoate exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and nitrogen retention in muscles. The compound also has progestogenic activity, which contributes to its therapeutic effects in treating anemia and osteoporosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénylpropionate de nandrolone : Un autre ester de la nandrolone avec une demi-vie plus courte.

Énanthate de testostérone : Un stéroïde anabolisant avec un rapport anabolisant/androgène similaire mais une pharmacocinétique différente.

Undécylénate de boldénone : Un stéroïde anabolisant synthétique avec des propriétés anabolisantes similaires mais une structure chimique différente.

Unicité

Le décanoate de nandrolone est unique en raison de sa longue demi-vie et de son profil d'effets secondaires modérés, ce qui le rend particulièrement adapté à une utilisation thérapeutique à long terme. Ses effets anabolisants importants et ses effets androgènes relativement faibles offrent un équilibre favorable pour le traitement de maladies comme la fonte musculaire et l'ostéoporose .

Activité Biologique

Nandrolone decanoate (ND) is an anabolic androgenic steroid (AAS) that has gained attention in both clinical and illicit contexts due to its potent anabolic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects based on diverse research findings.

This compound is primarily an agonist of the androgen receptor (AR). Upon administration, it is hydrolyzed to nandrolone, which then binds to ARs in target tissues. This interaction triggers a series of cellular events:

- Cellular Uptake and Activation : Nandrolone enters cells via receptor-mediated endocytosis. Once bound to AR, it undergoes a conformational change, allowing it to enter the nucleus and regulate gene transcription by binding to specific DNA sequences .

- Signal Transduction Pathways : Besides direct transcriptional regulation, nandrolone can activate various signaling pathways such as ERK, Akt, and MAPK, influencing cellular growth and metabolism .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

- Absorption : Following intramuscular injection, a 50 mg dose achieves a mean peak concentration (Cmax) in plasma within 24-48 hours.

- Half-life : The drug has a prolonged half-life due to its decanoate ester, allowing for less frequent dosing compared to other steroids .

- Metabolism : It is metabolized primarily by 5α-reductase into 5α-dihydronandrolone and other metabolites that can be detected in urine .

Therapeutic Uses

This compound is indicated for various medical conditions:

- Anemia : It is used in patients with renal insufficiency to stimulate erythropoiesis by increasing hemoglobin levels .

- Muscle Wasting Disorders : ND is employed in treating patients with chronic diseases that lead to muscle loss.

- Bone Health : It has been shown to promote bone density in postmenopausal women with osteoporosis .

Anabolic Effects

This compound promotes muscle hypertrophy and strength gains through several mechanisms:

- Increased Protein Synthesis : ND enhances the rate of protein synthesis in muscle tissues, contributing to muscle growth.

- Collagen Synthesis : It influences collagen production, which may aid in tendon repair .

Metabolic Effects

Research indicates that nandrolone impacts metabolic processes:

- Mitochondrial Function : ND has been shown to inhibit mitochondrial respiration in liver cells (HepG2), leading to increased reactive oxygen species (ROS) production. This suggests a cytostatic effect rather than cytotoxicity .

- Hormonal Regulation : ND alters the expression of key hormones involved in metabolism, such as insulin-like growth factor 1 (IGF-1), further influencing metabolic pathways .

Study on Hypothalamic Activity

A study demonstrated that this compound significantly reduced substance P endopeptidase-like activity in the hypothalamus of rats by 43%, indicating potential effects on neuropeptide signaling involved in appetite regulation .

Tendon Biomechanics

In another study involving Wistar rats, ND administration alongside exercise resulted in inferior biomechanical properties of Achilles tendons compared to exercise alone. Histological examination revealed collagen dysplasia and increased epitendon thickness in steroid-treated groups, suggesting adverse effects on tendon health despite concurrent exercise .

Side Effects and Risks

While this compound has therapeutic benefits, it also poses risks:

- Cardiovascular Issues : Long-term use can lead to hypertension and alterations in lipid profiles.

- Psychiatric Effects : Users may experience mood swings, aggression, and other psychological effects due to its influence on neurotransmitter systems .

- Endocrine Disruption : ND can disrupt normal hormonal balance, leading to conditions such as gynecomastia or testicular atrophy.

Propriétés

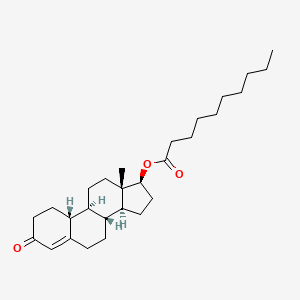

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWKMORAXJQQSR-MOPIKTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023352 | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors. | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

360-70-3 | |

| Record name | Nandrolone decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone decanoate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32-35, 118 °C | |

| Record name | Nandrolone decanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nandrolone decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.